molecular formula C12H11NO4 B13888419 5-(3-Nitrophenyl)pent-4-ynoic acid methyl ester

5-(3-Nitrophenyl)pent-4-ynoic acid methyl ester

Cat. No.: B13888419
M. Wt: 233.22 g/mol
InChI Key: MCBMKKWHSBXOAY-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)pent-4-ynoic acid methyl ester is an organic compound with the molecular formula C12H11NO4 It is characterized by the presence of a nitrophenyl group attached to a pentynoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)pent-4-ynoic acid methyl ester typically involves the reaction of 3-nitrobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)pent-4-ynoic acid methyl ester can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Nitrophenyl)pent-4-ynoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)pent-4-ynoic acid methyl ester is not fully understood. it is believed that the nitrophenyl group plays a crucial role in its biological activity. The compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentynoic acid, 5-(3-nitrophenyl)-, methyl ester
  • 3-Pentenoic acid, methyl ester
  • 4-Pentenoic acid, 3-methyl-, methyl ester

Uniqueness

5-(3-Nitrophenyl)pent-4-ynoic acid methyl ester is unique due to the presence of both a nitrophenyl group and a pentynoic acid methyl ester moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 5-(3-nitrophenyl)pent-4-ynoate

InChI

InChI=1S/C12H11NO4/c1-17-12(14)8-3-2-5-10-6-4-7-11(9-10)13(15)16/h4,6-7,9H,3,8H2,1H3

InChI Key

MCBMKKWHSBXOAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC#CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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